N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold. Key substituents include an acetyl group at the 6-position and a 1-naphthamide moiety at the 2-position of the thienopyridine ring. The compound’s extended aromatic system and polar functional groups may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S2/c1-16(31)30-14-13-20-23(15-30)34-27(24(20)26-28-21-11-4-5-12-22(21)33-26)29-25(32)19-10-6-8-17-7-2-3-9-18(17)19/h2-12H,13-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVKJGLIHLUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and thienopyridine derivatives, have been found to exhibit a broad range of biological activities. They have been reported to interact with various enzymes and receptors, influencing numerous biochemical pathways.
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis. This suggests that the compound might interact with its targets, leading to changes in their normal functioning and subsequently affecting the associated biochemical pathways.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that it potentially inhibits the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. By inhibiting this process, the compound could potentially reduce inflammation and pain.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-tubercular and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and other organic transformations. The compound's structure features a naphthamide moiety linked to a thieno[2,3-c]pyridine and a benzo[d]thiazole ring, which are known for their pharmacological relevance.
Key Structural Features:
- Molecular Formula: C₁₈H₁₈N₂O₂S
- Molecular Weight: 330.42 g/mol
- Functional Groups: Amide, thiazole, and thieno-pyridine rings.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A review of benzothiazole derivatives indicates that compounds similar to this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC):
The MIC values for various synthesized benzothiazole derivatives have been reported as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results suggest that modifications in the chemical structure can enhance anti-tubercular activity significantly .
Anticancer Activity
The anticancer properties of compounds containing the benzothiazole moiety have also been investigated. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation in various studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Case Study:
A study on related compounds demonstrated that certain benzothiazole derivatives displayed effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were significantly lower than those of standard chemotherapeutic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many benzothiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Interference with DNA Replication: Some studies suggest that these compounds may interact with DNA or RNA synthesis processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
APE1 Inhibitors: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
Structural Similarities and Differences: This compound (referred to as Compound 3 in ) shares the benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine core with the target molecule. However, it substitutes the 6-acetyl group with an isopropyl moiety and replaces the 1-naphthamide with a simpler acetamide group.
Trifluoromethylbenzothiazole Acetamides (EP3348550A1)
Structural Similarities and Differences: The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) retain the benzothiazole-acetamide backbone but lack the tetrahydrothieno[2,3-c]pyridine ring. The trifluoromethyl group at the 6-position of benzothiazole enhances electron-withdrawing effects .
The trifluoromethyl group improves metabolic stability and binding affinity in many drug candidates.
Comparison: The absence of the tetrahydrothieno[2,3-c]pyridine ring in these derivatives likely reduces conformational rigidity and target selectivity compared to the bicyclic system in the target compound. However, the trifluoromethyl group could offer superior pharmacokinetic properties, such as longer half-life.
Substituted Acetamide Derivatives (Research on Chemical Intermediates, 2023)
Structural Similarities and Differences: Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the acetamide and naphthalene motifs but incorporate triazole and alkoxy linkers instead of the benzothiazole-thienopyridine system .
Biological Activity :
These derivatives are synthesized for antimicrobial or anticancer screening. The triazole moiety contributes to hydrogen bonding and metal coordination.
Comparison : The target compound’s fused heterocycles likely confer greater target specificity than the flexible triazole-alkoxy linker in these derivatives. However, the naphthalene group in both compounds may engage in similar hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
